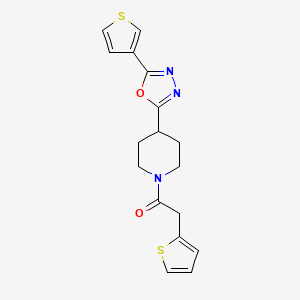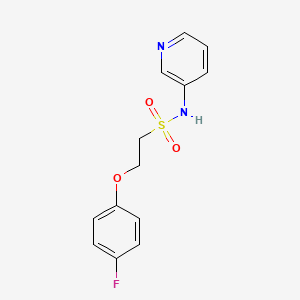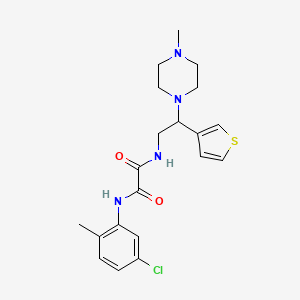
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide, also known as ATFA, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ATFA is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
Researchers have developed compounds related to "2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide," demonstrating significant cytotoxic activities against cancer cell lines. For instance, derivatives synthesized through heterocyclization processes exhibited powerful cytotoxic results against breast cancer, highlighting their potential as anticancer agents. The structural and spectral features of these compounds were meticulously studied, and molecular modeling was employed to predict their interactions with cancer-related proteins, providing a foundation for further exploration of their therapeutic potential (Abu-Melha, 2021).
Pharmaceutical Development and Evaluation
The compound and its derivatives have been evaluated for their pharmacological properties, including their role as glutaminase inhibitors, which is critical in cancer metabolism. By synthesizing and studying analogs, researchers aimed to identify more potent inhibitors with improved drug-like properties. This work not only showcases the chemical versatility of the compound but also its potential application in developing novel cancer therapies. The evaluation against various cancer cell lines and in mouse models provided insights into its efficacy and potential for further development as a therapeutic agent (Shukla et al., 2012).
Exploration of Molecular Properties
Further research has delved into the molecular properties of related compounds, exploring their interactions and stability. Investigations into alternative heterocyclic analogues aimed to enhance metabolic stability, shedding light on the compound's chemical behavior and its implications for pharmaceutical development. Such studies are crucial for understanding the chemical and biological properties of potential therapeutic agents, paving the way for the development of drugs with optimized profiles (Stec et al., 2011).
Diverse Biological Activities
Research has not been limited to anticancer applications alone. Compounds incorporating the thiadiazole moiety have been synthesized and assessed for various biological activities, including local anesthetic effects and insecticidal properties. This highlights the compound's potential for a broad range of scientific and therapeutic applications, demonstrating its versatility and the breadth of interest in its properties and applications (Badiger et al., 2012), (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMOQZPDBIVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2741643.png)

![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2741645.png)

![[1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol](/img/structure/B2741649.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2741653.png)


